Cas no 38205-64-0 (2-Methyl-5-methoxythiazole)

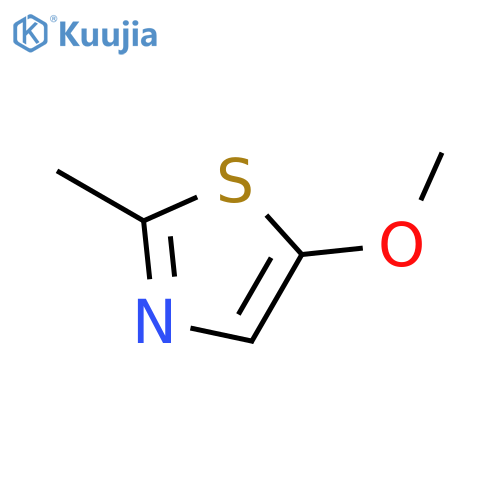

2-Methyl-5-methoxythiazole structure

商品名:2-Methyl-5-methoxythiazole

2-Methyl-5-methoxythiazole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2-methylthiazole

- 2-METHYL-5-METHOXYTHIAZOLE

- 5-methoxy-2-methyl-1,3-thiazole

- 2-Methyl-5-methoxythiazol

- 5-Methoxy-2-methylthiazol

- FEMA 3192

- FEMA No. 3192

- Thiazole,5-methoxy-2-methyl

- 2-Methyl-5-methoxythiazole

-

- MDL: MFCD00801134

- インチ: 1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3

- InChIKey: KNHWRHAKUZHDQP-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=C(OC)S1

計算された属性

- せいみつぶんしりょう: 129.02500

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 78.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 50.36000

- LogP: 1.46010

- FEMA: 3192

2-Methyl-5-methoxythiazole セキュリティ情報

2-Methyl-5-methoxythiazole 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Methyl-5-methoxythiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-105089-5.0g |

5-methoxy-2-methyl-1,3-thiazole |

38205-64-0 | 95% | 5g |

$1945.0 | 2023-05-25 | |

| Enamine | EN300-105089-1.0g |

5-methoxy-2-methyl-1,3-thiazole |

38205-64-0 | 95% | 1g |

$671.0 | 2023-05-25 | |

| Enamine | EN300-105089-0.5g |

5-methoxy-2-methyl-1,3-thiazole |

38205-64-0 | 95% | 0.5g |

$524.0 | 2023-10-28 | |

| 1PlusChem | 1P00BXUC-5g |

2-Methyl-5-methoxythiazole |

38205-64-0 | 95% | 5g |

$2466.00 | 2024-05-03 | |

| A2B Chem LLC | AF56276-5g |

5-Methoxy-2-methylthiazole |

38205-64-0 | 95% | 5g |

$2083.00 | 2024-04-20 | |

| A2B Chem LLC | AF56276-500mg |

5-Methoxy-2-methylthiazole |

38205-64-0 | 95% | 500mg |

$587.00 | 2024-04-20 | |

| Aaron | AR00BY2O-10g |

2-Methyl-5-methoxythiazole |

38205-64-0 | 95% | 10g |

$3991.00 | 2023-12-15 | |

| 1PlusChem | 1P00BXUC-250mg |

2-Methyl-5-methoxythiazole |

38205-64-0 | 95% | 250mg |

$471.00 | 2024-05-03 | |

| Aaron | AR00BY2O-2.5g |

2-Methyl-5-methoxythiazole |

38205-64-0 | 95% | 2.5g |

$1834.00 | 2025-02-14 | |

| A2B Chem LLC | AF56276-1g |

5-Methoxy-2-methylthiazole |

38205-64-0 | 95% | 1g |

$742.00 | 2024-04-20 |

2-Methyl-5-methoxythiazole 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

38205-64-0 (2-Methyl-5-methoxythiazole) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38205-64-0)2-Methyl-5-methoxythiazole

清らかである:99%

はかる:1g

価格 ($):1177.0

atkchemica

(CAS:38205-64-0)2-Methyl-5-methoxythiazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ